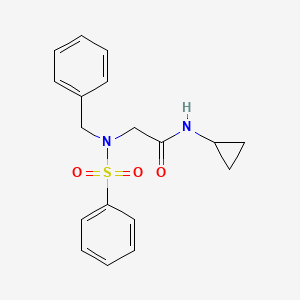![molecular formula C12H12N2O4S2 B5541374 4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)
4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide often involves reactions of key precursor molecules. For example, Stephens, Price, and Sowell (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which are structurally related, by reacting 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of compounds in this category can be complex and unique. For instance, Ramazani et al. (2011) studied a similar compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, using X-ray diffraction, confirming its structure with various spectroscopic methods (Ramazani et al., 2011).
Chemical Reactions and Properties
Sulfonamide-derived compounds, like the one , often exhibit interesting chemical reactions and properties. Chohan and Shad (2011) synthesized and characterized sulfonamide-derived new ligands and their transition metal complexes, revealing insights into the bonding and structure of these compounds (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties of such compounds are often determined through various spectroscopic and analytical techniques. For instance, Bertolasi et al. (1993) analyzed the crystal structures of 4-aminophenyl 4-X-phenyl sulfones, revealing details about their charge redistribution and geometric constancy (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be intricate. For instance, Ulus et al. (2013) synthesized 4-Amino-N-(4-sulfamoylphenyl)benzamide and investigated its inhibition activity against carbonic anhydrase isoforms, illustrating the compound's potential biological interactions (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Aplicaciones Científicas De Investigación
Novel Polymer Synthesis and Characterization
A study by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) focuses on the synthesis of novel thermally stable polyimides using a diamine with built-in sulfone, ether, and amide structure. This research showcases the preparation of a diamine (SEAD) that reacts with aromatic dianhydrides to produce poly(sulfone ether amide imide)s with promising thermal and mechanical properties for advanced material applications Mehdipour‐Ataei, Sarrafi, & Hatami, 2004.
Anticancer Compound Development
Ravichandiran et al. (2019) explored the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. Their research demonstrated that certain synthesized compounds exhibit potent cytotoxic activity against human cancer cell lines, indicating potential therapeutic applications in cancer treatment Ravichandiran et al., 2019.
Environmental Applications
The degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 was studied by Ricken et al. (2013). They discovered an unusual degradation pathway initiated by ipso-hydroxylation followed by fragmentation, suggesting a novel microbial strategy to eliminate sulfonamide antibiotics from the environment, which is crucial for addressing antibiotic resistance propagation Ricken et al., 2013.
Development of Sulfonamide Inhibitors
A study by Scozzafava, Menabuoni, Mincione, and Supuran (2002) involved the synthesis of water-soluble sulfonamides incorporating polyamino-polycarboxylate tails. These compounds showed strong affinity toward carbonic anhydrase isozymes and possessed long-lasting, topical intraocular pressure-lowering properties, offering a new approach to developing antiglaucoma drugs Scozzafava et al., 2002.
Novel Nanofiltration Membrane Development
Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions. These membranes, enhanced by sulfonated aromatic diamine monomers, showed increased water permeability without compromising dye rejection, highlighting their potential in water purification processes Liu et al., 2012.
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-13-12(16)11-6-10(7-19-11)20(17,18)14-8-2-4-9(15)5-3-8/h2-7,14-15H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLJHRDDNWFNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)
![3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)
![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)
![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)
![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)
![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)
